2-(2-methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide
Description
2-(2-Methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide is a synthetic acetamide derivative characterized by a 2-methylphenoxy group attached to the acetamide core and a sulfonylethyl linker connected to a 4-phenylpiperazine moiety. The 2-methylphenoxy group may enhance lipophilicity, influencing membrane permeability and pharmacokinetics, while the sulfonyl group contributes to hydrogen bonding and solubility .
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-18-7-5-6-10-20(18)28-17-21(25)22-11-16-29(26,27)24-14-12-23(13-15-24)19-8-3-2-4-9-19/h2-10H,11-17H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNYWGJQWABFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as F2068-0722, is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes: α1A-, α1B-, and α1D-ARs. They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Mode of Action
The compound interacts with its targets, the α1-ARs, and shows a significant affinity in the range from 22 nM to 250 nM. This interaction results in changes in the function of these receptors, which play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate.
Biochemical Pathways
The compound’s interaction with α1-ARs affects the adrenergic signaling pathway. This pathway is associated with numerous neurodegenerative and psychiatric conditions. The compound’s interaction with α1-ARs could potentially modulate these conditions.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of the compound have been studied using in silico docking and molecular dynamics simulations. These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile.
Result of Action
The interaction of the compound with α1-ARs results in a less inflammatory phenotype with reduced production of certain pathogenic cytokines. This suggests that the compound could potentially be used in the treatment of conditions associated with inflammation.
Comparison with Similar Compounds
Key Observations:
Phenoxy Group Variations: The target compound’s 2-methylphenoxy group differs from 3c (phenoxy) and 3a (naphthalen-1-yl) in steric bulk and electronic effects. In QSAR studies, substituents like naphthalen-1-yl (3a) showed higher α-glucosidase inhibition (IC₅₀ = 69 µM) compared to phenoxy (3c, IC₅₀ = 74 µM), suggesting bulkier groups enhance activity . The 2-methyl group in the target compound may balance lipophilicity and steric hindrance.
Sulfonyl-Linked Piperazine Groups: The 4-phenylpiperazinylsulfonyl group in the target compound contrasts with 4-methylpiperidinylsulfonyl () and 4-methylbenzenesulfonylpiperazinyl (). Piperazine rings (vs. For example, phenylpiperazine derivatives often exhibit serotonin receptor affinity, as seen in antipsychotic agents .
Substituent Position Effects: In , a 3-methylphenoxy group is linked to a 4-chlorophenyl and 4-methylpiperazinyl group, while the target compound uses 2-methylphenoxy and 4-phenylpiperazine. Ortho-substituted phenoxy groups (e.g., 2-methyl) may introduce steric effects that alter binding compared to para-substituted analogs .
In Vivo Efficacy :
- Compounds like 3a and 3c demonstrated hypoglycemic effects in rodent models (~20–25% blood sugar reduction at 100 mg/kg), highlighting the role of acetamide derivatives in metabolic disorders . The target compound’s sulfonylethyl-piperazine linker may further optimize bioavailability for similar applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
